molecular formula C9H14O B12916112 2-Isobutyl-4-methylfuran CAS No. 126861-09-4

2-Isobutyl-4-methylfuran

Cat. No.: B12916112
CAS No.: 126861-09-4
M. Wt: 138.21 g/mol
InChI Key: OQMOSIGMGVLRHL-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methylfuran is an organic compound with the molecular formula C9H14O. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes an isobutyl group and a methyl group attached to the furan ring. It is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutyl-4-methylfuran can be achieved through several methods. One common approach involves the Prins cyclization of isoprenol and isovaleraldehyde, which produces 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This intermediate can then be dehydrated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and efficiency. The process may include steps such as catalytic hydrogenation, cyclization, and dehydration under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-4-methylfuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanic acids or aldehydes.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Furanic acids and aldehydes.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furans.

Scientific Research Applications

2-Isobutyl-4-methylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isobutyl-4-methylfuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the isobutyl group.

    2-Isobutylfuran: Similar structure but without the methyl group on the furan ring.

    4-Methylfuran: Similar structure but without the isobutyl group.

Uniqueness: 2-Isobutyl-4-methylfuran is unique due to the presence of both isobutyl and methyl groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

126861-09-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)furan

InChI

InChI=1S/C9H14O/c1-7(2)4-9-5-8(3)6-10-9/h5-7H,4H2,1-3H3

InChI Key

OQMOSIGMGVLRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)CC(C)C

Origin of Product

United States

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